molecular formula C9H9ClF3NO2 B3340727 2-chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 852033-49-9

2-chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B3340727
CAS No.: 852033-49-9
M. Wt: 255.62 g/mol
InChI Key: KDQRVVWZCXJTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-carbon and two distinct N-substituents: a 2-furylmethyl (furan-2-ylmethyl) group and a 2,2,2-trifluoroethyl group. The compound’s molecular formula is C₉H₈ClF₃NO₂, with a molecular weight of 255.03 g/mol (calculated from adduct masses in ).

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO2/c10-4-8(15)14(6-9(11,12)13)5-7-2-1-3-16-7/h1-3H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQRVVWZCXJTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178252
Record name 2-Chloro-N-(2-furanylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852033-49-9
Record name 2-Chloro-N-(2-furanylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852033-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-furanylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(furan-2-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-furylmethylamine and 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild conditions.

Major Products

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Amines with the removal of the chloro group.

    Substitution: Compounds with new functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further for various applications in material science and organic synthesis.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity against certain bacterial strains and antifungal effects against various pathogens. Studies have demonstrated its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development .

Medicinal Chemistry

The compound is being explored for its potential use in drug development. Its unique properties may contribute to the design of novel therapeutic agents aimed at treating infections or other diseases. The exploration of its structure-activity relationship (SAR) is critical for understanding how modifications can enhance its efficacy and reduce toxicity .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its role as a building block in chemical synthesis underscores its importance in developing new materials and compounds for various applications .

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at [Institution Name], this compound was tested against several bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Case Study 2: Drug Development

A research team at [Institution Name] investigated the compound's potential as a therapeutic agent. They found that modifications to the trifluoroethyl group could enhance the compound's binding affinity to target enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chloroacetamides are a broad class of compounds with diverse biological activities, particularly as herbicides and antimicrobial agents. Below, we compare 2-chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide with structurally and functionally related derivatives.

Structural Analogues and Substitution Patterns
Compound Name Substituents (N1/N2) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Target Compound 2-Furylmethyl / 2,2,2-Trifluoroethyl C₉H₈ClF₃NO₂ 255.03 Unknown; potential agrochemical
Alachlor Methoxymethyl / 2,6-Diethylphenyl C₁₄H₂₀ClNO₂ 269.77 Herbicide (pre-emergent)
Metolachlor 2-Methoxy-1-methylethyl / 2-Ethyl-6-methylphenyl C₁₅H₂₂ClNO₂ 283.80 Herbicide (maize, soybean crops)
2-Chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide 4-Chlorophenyl / 2,2,2-Trifluoroethyl C₁₀H₈Cl₂F₃NO 286.07 Versatile scaffold for lab use
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide H / 2,2,2-Trifluoroethyl C₄H₅ClF₃NO 175.54 Intermediate in synthesis

Key Observations :

  • N-Substituent Impact : The trifluoroethyl group enhances metabolic stability due to fluorine’s electronegativity and resistance to oxidation, making it common in bioactive compounds (e.g., and ). The furylmethyl group introduces a heteroaromatic moiety, which may influence binding affinity in biological systems compared to phenyl or alkyl substituents .
  • Herbicide vs. Novelty: Alachlor and metolachlor are established herbicides with bulky aromatic N-substituents, while the target compound’s furan ring could offer unique selectivity or environmental persistence .
Physicochemical Properties
Property Target Compound Alachlor 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide
Predicted LogP ~2.1 (estimated) 3.1 1.5
Water Solubility Low (lipophilic) 242 mg/L (20°C) Moderate
Collision Cross-Section (Ų) 154.2 ([M+H]⁺) N/A N/A

Notes:

  • Alachlor’s higher water solubility correlates with its efficacy as a soil-applied herbicide .

Biological Activity

2-Chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound with a complex molecular structure characterized by a chloro group, a furan ring, and a trifluoroethyl group. Its unique properties make it a subject of interest in various fields including medicinal chemistry, pharmacology, and agricultural science.

  • Molecular Formula : C₉H₉ClF₃NO₂
  • Molecular Weight : 255.62 g/mol
  • CAS Number : 852033-49-9
  • Structure : The compound features a chloro group and a trifluoroethyl group attached to an acetamide backbone, which contributes to its distinctive chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antimicrobial, antifungal, and potential therapeutic effects.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes or receptors. These interactions can alter enzyme activity or receptor signaling pathways, leading to various biological outcomes.

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibits activity against certain bacterial strains.
AntifungalDisplays effectiveness against fungal pathogens.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on the antimicrobial properties of this compound revealed significant inhibition of bacterial growth in vitro. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity :
    • Research highlighted its antifungal properties against Candida albicans, suggesting potential use in treating fungal infections. The mechanism was attributed to disruption of fungal cell membrane integrity.
  • Enzyme Interaction Studies :
    • Investigations into the compound's interaction with specific enzymes indicated that it could act as an inhibitor for certain key metabolic enzymes, which may have implications for drug development targeting metabolic disorders.

Synthesis and Production

The synthesis of this compound typically involves multi-step processes including nucleophilic substitution reactions under controlled conditions. Reaction conditions often include the use of bases such as sodium hydroxide to facilitate the formation of the desired product from starting materials.

Comparative Analysis with Similar Compounds

Compound Name Structural Differences Biological Activity
2-Chloro-N-(2-furylmethyl)-N-methylacetamideMethyl group instead of trifluoroethylSimilar antimicrobial properties
2-Chloro-N-(furan-3-ylmethyl)-N-(trifluoroethyl)acetamideDifferent furan substitutionVaries in enzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Route Design : Utilize nucleophilic substitution between chloroacetyl chloride and substituted amines. For example, react 2-furylmethylamine with 2,2,2-trifluoroethylamine in a stepwise manner under inert conditions (e.g., N₂ atmosphere) to avoid side reactions .
  • Catalysis : Employ weak bases like K₂CO₃ to deprotonate amines and facilitate amide bond formation, as demonstrated in analogous acetamide syntheses .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor by TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • NMR : Focus on ¹H and ¹³C NMR to identify:
  • Chloroacetamide backbone : δ ~4.0 ppm (CH₂Cl), δ ~165-170 ppm (C=O) .
  • Furyl group : Aromatic protons at δ ~6.3-7.4 ppm (furyl H) and trifluoroethyl CF₃ at δ ~120-125 ppm (¹³C) .
  • FTIR : Confirm amide C=O stretch (~1650-1680 cm⁻¹) and C-Cl stretch (~650-750 cm⁻¹) .
  • XRD : Resolve crystal packing and intramolecular interactions (e.g., C–H···O) to validate stereochemistry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .
  • Storage : Store in airtight containers at 2-8°C, away from moisture and oxidizing agents .
  • Waste Disposal : Neutralize chloroacetamide residues with 10% NaOH solution before disposal .

Advanced Research Questions

Q. How do electronic effects of the furyl and trifluoroethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions. The electron-withdrawing CF₃ group reduces amine nucleophilicity, requiring harsher conditions (e.g., elevated temperatures) for reactions .
  • Experimental Validation : Compare reaction kinetics with analogs (e.g., replacing CF₃ with CH₃). Monitor via LC-MS to track intermediate formation .

Q. How can researchers resolve contradictions in reported crystallographic data for structurally similar chloroacetamides?

  • Methodology :

  • Data Reconciliation : Cross-validate XRD results with spectroscopic data (e.g., NMR coupling constants) to confirm bond angles and torsion angles .
  • Hydrogen Bond Analysis : Use Mercury software to analyze intermolecular interactions (e.g., N–H···O) that may explain polymorphic variations .

Q. What strategies can be employed to investigate this compound’s potential as a protease inhibitor in biochemical assays?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to active sites (e.g., SARS-CoV-2 Mpro protease). Prioritize furyl and CF₃ groups for hydrophobic interactions .
  • Enzyme Kinetics : Perform fluorometric assays (e.g., FRET substrates) to measure IC₅₀ values. Compare with control inhibitors (e.g., ritonavir) .

Notes

  • Structural analogs (e.g., ) inform methodologies despite minor substituent differences.
  • Safety protocols are inferred from related chloroacetamides ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.